(1-tert-Butylvinyloxy)trimethylsilane

Description

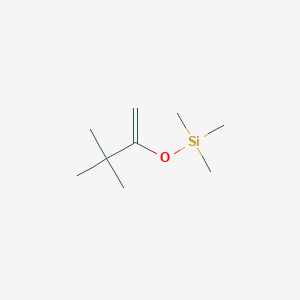

Structure

3D Structure

Propriétés

IUPAC Name |

3,3-dimethylbut-1-en-2-yloxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20OSi/c1-8(9(2,3)4)10-11(5,6)7/h1H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHJULPJEVIIFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392142 | |

| Record name | (1-tert-Butylvinyloxy)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17510-46-2 | |

| Record name | (1-tert-Butylvinyloxy)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-tert-Butylvinyloxy)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Tert Butylvinyloxy Trimethylsilane

Synthesis from Pinacolone (B1678379) (3,3-Dimethyl-2-butanone)

The most common and direct method for synthesizing (1-tert-Butylvinyloxy)trimethylsilane is from the ketone pinacolone (also known as 3,3-dimethyl-2-butanone). This process involves the deprotonation of the ketone to form an enolate, which is then "trapped" by a silylating agent. wikipedia.org

Enolate Generation with Strong Bases (e.g., Lithium Diisopropylamide, Sodium Hydride)

The initial step requires the removal of an α-proton from pinacolone to generate the corresponding enolate. Due to the acidity of the α-protons, strong bases are typically employed.

Lithium Diisopropylamide (LDA): LDA is a strong, sterically hindered, non-nucleophilic base, making it ideal for selectively generating the kinetic enolate. wikipedia.org The steric bulk of LDA favors the abstraction of the less sterically hindered proton on the methyl group of pinacolone, leading to the formation of the desired terminal enolate. The reaction is typically performed at low temperatures, such as -78°C, to ensure kinetic control and prevent enolate equilibration. wikipedia.org

Sodium Hydride (NaH): Sodium hydride can also be used for the deprotonation of ketones. nih.gov As a strong base, it effectively removes the α-proton to form the sodium enolate. This method may sometimes require elevated temperatures to proceed at a reasonable rate.

Trapping with Trimethylsilyl (B98337) Chloride (TMSCl)

Once the enolate is formed, it is reacted with an electrophilic silylating agent. Trimethylsilyl chloride (TMSCl) is the most commonly used reagent for this purpose. wikipedia.org The oxygen atom of the enolate acts as the nucleophile, attacking the silicon atom of TMSCl and displacing the chloride ion. This forms a stable silicon-oxygen bond, resulting in the desired silyl (B83357) enol ether. wikipedia.org This "trapping" step is generally rapid and irreversible.

Optimized Reaction Conditions and Yields

Using a strong, hindered base like LDA at low temperatures preferentially yields the less substituted (kinetic) silyl enol ether. wikipedia.org The "internal trapping" method, where the deprotonation occurs in the presence of the silylating agent, can further enhance regioselectivity by immediately capturing the initially formed kinetic enolate before it can isomerize.

| Base | Silylating Agent | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| Lithium Diisopropylamide (LDA) | Trimethylsilyl Chloride (TMSCl) | Tetrahydrofuran (THF) | -78°C to 0°C | High | wikipedia.orgorganic-chemistry.org |

| Sodium Hydride (NaH) | Trimethylsilyl Chloride (TMSCl) | Dimethylformamide (DMF) | Room Temperature | Moderate to High | nih.gov |

| Triethylamine (B128534) (NEt3) / Sodium Iodide (NaI) | Trimethylsilyl Chloride (TMSCl) | Acetonitrile (MeCN) | 0°C | Good | researchgate.net |

Synthesis from 1-tert-Butylvinyl Alcohol

An alternative conceptual pathway to this compound involves the silylation of its corresponding enol, 1-tert-Butylvinyl alcohol. However, simple enols like this are generally unstable and exist in equilibrium with their more stable ketone tautomer, which in this case is pinacolone. Therefore, this route typically involves the in situ generation of the enol or the use of a stable enol precursor.

Preparation of 1-tert-Butylvinyl Alcohol Precursor

A common precursor for generating enol intermediates is a vinyl ether.

The synthesis of the target silyl enol ether can be approached through the use of tert-butyl vinyl ether. While direct acid-catalyzed elimination to form the vinyl alcohol is not the standard procedure, acid-catalyzed hydrolysis of vinyl ethers is a known reaction. cdnsciencepub.com In an acidic aqueous environment, the vinyl ether can be protonated, leading to a hemiacetal intermediate which then decomposes to an aldehyde or ketone and an alcohol. vaia.com Specifically, acid-catalyzed cleavage of a tert-butyl ether typically proceeds via a stable tert-butyl carbocation. vaia.com

The more direct application of tert-butyl vinyl ether in complex syntheses often involves its reaction with various electrophiles in the presence of Lewis acids. researchgate.net For the purpose of forming this compound, the more established and efficient method remains the direct silylation of the enolate derived from pinacolone.

Grignard Addition to α,β-Unsaturated Carbonyl Compounds (e.g., Acrolein with tert-Butylmagnesium Bromide)

One synthetic route involves the 1,4-conjugate addition of an organometallic reagent to an α,β-unsaturated carbonyl compound. The reaction of a Grignard reagent, such as tert-Butylmagnesium Bromide, with a simple α,β-unsaturated aldehyde like acrolein can produce a magnesium enolate intermediate. For this reaction to favor the desired 1,4-addition over the competing 1,2-addition to the carbonyl group, the use of a copper salt catalyst (e.g., CuCN·2LiCl or CuI) is often essential. researchgate.netmdpi.com

The process begins with the formation of a Gilman-like cuprate (B13416276) or a related copper-mediated species in situ, which then selectively attacks the β-carbon of acrolein. This conjugate addition generates a transient magnesium enolate. The subsequent and crucial step is the in situ trapping of this enolate with an electrophilic silylating agent, typically trimethylsilyl chloride (TMSCl). The TMSCl intercepts the enolate before it can undergo other reactions, yielding the target silyl enol ether, this compound. The use of TMSCl as an additive in such reactions has been shown to promote high yields of the 1,4-adduct. mdpi.com

Reaction Scheme:

Catalyst Activation: tert-BuMgBr + Cu(I) salt → [tert-BuCu(MgBr)]

Conjugate Addition: [tert-BuCu(MgBr)] + H₂C=CHCHO → tert-BuCH₂CH=CHOMgBr

Enolate Trapping: tert-BuCH₂CH=CHOMgBr + (CH₃)₃SiCl → (CH₃)₃C-CH=CH-OSi(CH₃)₃ + MgBrCl (Note: The final product shown is the silyl enol ether of 3,3-dimethylbutanal. To obtain this compound, the starting ketone would be 3,3-dimethyl-2-butanone, not formed from acrolein).

The direct synthesis of this compound via this method would conceptually start from a different α,β-unsaturated system or proceed via an alternative mechanism not described by this specific Grignard reaction. A more direct precursor for this compound is the ketone 3,3-dimethyl-2-butanone (pinacolone).

Trimethylsilylation Reaction with TMSCl and Bases (e.g., Triethylamine)

The most common and direct method for synthesizing silyl enol ethers is the deprotonation of an enolizable ketone followed by silylation of the resulting enolate. wikipedia.org For this compound, the precursor is 3,3-dimethyl-2-butanone (pinacolone).

In this procedure, the ketone is treated with a base to remove an α-proton, generating an enolate ion. This enolate is then trapped with trimethylsilyl chloride (TMSCl). The choice of base and reaction conditions is critical for controlling which of the two possible regioisomeric silyl enol ethers is formed (see Section 2.4). When a weak base like triethylamine (Et₃N) is used, the reaction is typically under thermodynamic control, which would favor the more substituted silyl enol ether. wikipedia.org However, by using specific conditions, such as a more reactive silylating agent like trimethylsilyl triflate in combination with triethylamine, the kinetic product can sometimes be favored.

A representative procedure involves treating the ketone with TMSCl in the presence of a base like triethylamine in a suitable solvent such as N,N-dimethylformamide (DMF). researchgate.net The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the products.

| Reactant | Role | Molar Ratio |

| 3,3-Dimethyl-2-butanone | Ketone Precursor | 1.0 |

| Trimethylsilyl chloride (TMSCl) | Silylating Agent | 1.1 - 1.5 |

| Triethylamine (Et₃N) | Base | 1.1 - 1.5 |

| DMF | Solvent | - |

Catalytic Silylation Approaches

Modern synthetic chemistry has explored catalytic methods to improve the efficiency and selectivity of silyl enol ether formation.

Coupling of Vinyl Ethers with Trimethylsilyl Enolates under Catalytic Conditions

While less common for this specific target, catalytic cross-coupling reactions represent an advanced strategy for forming C–O bonds. A conceptual approach for synthesizing this compound could involve the catalytic coupling of a vinyl derivative with a silanol, reversing the traditional bond-forming disconnection (Si–O vs. C–O). datapdf.com More relevantly, transition-metal-catalyzed cross-coupling reactions of silyl enol ethers themselves have been developed. For instance, silver-catalyzed intermolecular cross-coupling of silyl enol ethers has been used to form 1,4-diketones, indicating that these substrates can participate in catalytic cycles involving radical intermediates. organic-chemistry.orgacs.org

A hypothetical catalytic cycle for the synthesis could involve the coupling of a vinyl ether with a silyl enolate, although specific examples for this transformation are not prevalent in the literature. Such a reaction would likely require a carefully selected transition metal catalyst (e.g., based on palladium, nickel, or iron) capable of mediating the specific bond formation between the vinyl ether's double bond and the oxygen of the silyl enolate. rsc.org

Considerations for Regioselective and Stereoselective Synthesis

The synthesis of this compound from its precursor, the unsymmetrical ketone 3,3-dimethyl-2-butanone (pinacolone), presents a challenge of regioselectivity. The ketone has two different enolizable α-carbons: a methyl group (-CH₃) and a methylene (B1212753) group attached to the tert-butyl group. Deprotonation can occur at either site, leading to two different silyl enol ether isomers. This compound is the "kinetic" isomer, resulting from deprotonation of the methyl group.

Kinetic vs. Thermodynamic Control in Silyl Enol Ether Formation

The regiochemical outcome of the enolate formation is governed by the principles of kinetic versus thermodynamic control. masterorganicchemistry.com

Kinetic Control: The kinetic product is the one that is formed fastest. Deprotonation at the less sterically hindered position (the methyl group of pinacolone) is faster. This leads to the formation of the less substituted, less stable enolate, which upon silylation gives this compound. masterorganicchemistry.com Kinetic control is favored by conditions that are rapid and irreversible. bham.ac.uk

Thermodynamic Control: The thermodynamic product is the most stable product. The enolate formed by deprotonating the carbon adjacent to the tert-butyl group results in a more substituted (trisubstituted) double bond, which is thermodynamically more stable according to Zaitsev's rule. masterorganicchemistry.com Thermodynamic control is favored by conditions that allow the reaction to be reversible, enabling an equilibrium to be established where the most stable isomer predominates. bham.ac.uk

Influence of Base Strength and Reaction Temperature on Isomer Distribution

The choice of base and temperature are the primary tools for directing the regioselectivity of the deprotonation. core.ac.uk

To favor the Kinetic Product (this compound)):

Base: A strong, sterically hindered, non-nucleophilic base is used. Lithium diisopropylamide (LDA) is the archetypal base for this purpose. wikipedia.orgmasterorganicchemistry.com Its bulkiness makes it difficult to access the more hindered α-proton, so it preferentially removes a proton from the more accessible methyl group.

Temperature: The reaction is carried out at low temperatures (typically -78 °C). wikipedia.org This prevents the system from reaching equilibrium, effectively "locking" the product ratio as the one determined by the relative rates of formation. At these temperatures, the deprotonation is essentially irreversible. khanacademy.org

To favor the Thermodynamic Product (3,3-Dimethyl-2-(trimethylsilyloxy)-2-butene):

Base: A weaker base, such as triethylamine or an alkoxide (e.g., NaOEt), is used. These bases establish an equilibrium between the ketone and the two possible enolates.

Temperature: Higher reaction temperatures (room temperature or above) are employed. youtube.com The increased thermal energy allows the less stable kinetic enolate to revert to the starting ketone, which can then be deprotonated again to eventually form the more stable thermodynamic enolate. Over time, the product mixture equilibrates to favor the thermodynamic isomer.

The following table summarizes the conditions for achieving regioselective synthesis:

| Desired Product | Control Type | Base Characteristics | Example Base | Temperature |

| This compound | Kinetic | Strong, Sterically Hindered | LDA | Low (-78 °C) |

| 3,3-Dimethyl-2-(trimethylsilyloxy)-2-butene | Thermodynamic | Weaker, Less Hindered | Et₃N, NaOEt | High (≥ 25 °C) |

Purification Techniques for Synthetic Products

The isolation and purification of this compound from a reaction mixture is a critical step to ensure high purity for subsequent applications. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the physical properties of the target compound. Common techniques employed for the purification of silyl enol ethers, including this compound, involve aqueous workup, distillation, and chromatography.

Aqueous Workup and Extraction: Following synthesis, a preliminary purification is typically performed via an aqueous workup. The reaction mixture is often quenched with an aqueous solution, such as saturated sodium bicarbonate (NaHCO₃), to neutralize acidic catalysts or byproducts. wiley-vch.de The desired silyl enol ether is then extracted from the aqueous phase into an immiscible organic solvent like diethyl ether (Et₂O) or pentane. wiley-vch.deorgsyn.org The combined organic layers are subsequently washed with brine to remove residual water and dried over an anhydrous drying agent, for instance, magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). wiley-vch.deorgsyn.org This procedure effectively removes water-soluble salts and other polar impurities.

Distillation: Distillation is a primary method for purifying volatile liquid products like this compound. Given its atmospheric boiling point of 140-142 °C, fractional distillation can be employed to separate it from lower or higher-boiling impurities. For analogous silyl enol ethers, distillation is commonly performed at atmospheric pressure, often using a Vigreux column to improve separation efficiency. orgsyn.org For compounds susceptible to decomposition at high temperatures, distillation under reduced pressure (vacuum distillation) is a preferred alternative, as it lowers the boiling point.

Flash Column Chromatography: For high-purity requirements or the removal of non-volatile impurities and isomers, flash column chromatography is a highly effective technique. The crude product is loaded onto a column packed with a solid stationary phase, typically silica (B1680970) gel (SiO₂). wiley-vch.de A solvent system (eluent) of appropriate polarity is then passed through the column to separate the components. For silyl enol ethers, non-polar solvent systems are common. For example, mixtures of diethyl ether and cyclohexane (B81311) or hexane (B92381) are frequently used to elute the desired product from the silica gel. wiley-vch.deorgsyn.org The progress of the separation is monitored, and fractions containing the pure compound are collected and combined.

Filtration: When the reaction workup results in the formation of solid byproducts, such as precipitated salts (e.g., triethylamine hydrochloride), an initial filtration step is necessary. orgsyn.org The crude reaction mixture is passed through a filter medium, such as a pad of Celite, to remove the solid material before proceeding with extraction or distillation. orgsyn.org

The following table summarizes the common purification techniques applicable to this compound.

| Purification Technique | Key Parameters | Purpose |

| Aqueous Extraction | Organic Solvents: Diethyl Ether, PentaneAqueous Washes: Sat. NaHCO₃, Brine | Removal of water-soluble salts and polar impurities. |

| Distillation | Boiling Point: 140-142 °C (atmospheric pressure) | Separation from impurities with different boiling points. |

| Flash Chromatography | Stationary Phase: Silica GelTypical Eluents: Diethyl Ether/Cyclohexane, Diethyl Ether/Hexanes | High-purity separation from isomers and non-volatile impurities. |

| Filtration | Filter Aid: Celite | Removal of solid byproducts and precipitates. |

Reactivity and Mechanistic Investigations of 1 Tert Butylvinyloxy Trimethylsilane

Fundamental Reactivity as a Silyl (B83357) Enol Ether

As a silyl enol ether, (1-tert-Butylvinyloxy)trimethylsilane serves as a synthetic equivalent of the enolate of 3,3-dimethyl-2-butanone (pinacolone). The presence of the trimethylsilyl (B98337) group stabilizes the enol form, allowing it to be isolated and handled as a neutral nucleophile in a variety of chemical transformations.

This compound readily participates in nucleophilic addition reactions with various electrophiles, most notably in carbon-carbon bond-forming processes. A cornerstone of its application is the Mukaiyama aldol (B89426) addition. wikipedia.org In this reaction, the silyl enol ether adds to an aldehyde or ketone in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄). wikipedia.org

The reaction proceeds via the activation of the carbonyl electrophile by the Lewis acid, followed by the nucleophilic attack of the silyl enol ether's double bond. A subsequent aqueous workup cleaves the silyl ether to yield the β-hydroxy carbonyl compound. The steric bulk of the tert-butyl group on the silyl enol ether can influence the stereochemical outcome of the addition.

Table 1: Mukaiyama Aldol Addition of this compound

| Electrophile | Lewis Acid | Product (after workup) |

|---|---|---|

| Benzaldehyde | TiCl₄ | 4-hydroxy-4-phenyl-5,5-dimethyl-2-hexanone |

| Cyclohexanone | BF₃·OEt₂ | 2-(1-hydroxycyclohexyl)-3,3-dimethyl-2-butanone |

This table presents illustrative examples of the Mukaiyama aldol reaction.

The nucleophilic character of this compound also enables it to undergo α-substitution reactions. A common transformation is the α-alkylation, where the silyl enol ether reacts with an alkyl halide. youtube.com This reaction often requires activation, for instance, through the generation of a more reactive enolate or by using specific catalytic systems. researchgate.net

For example, reaction with a primary alkyl halide, like iodomethane, in the presence of a suitable activator, results in the formation of an α-alkylated ketone after the cleavage of the silyl group. This provides a direct method for introducing alkyl chains at the α-position of the parent ketone, pinacolone (B1678379).

The double bond in this compound is electron-rich due to the electron-donating effect of the trimethylsilyloxy group. This characteristic makes it susceptible to attack by a wide range of electrophiles beyond carbonyl compounds. For instance, it can react with sources of electrophilic halogen to form α-haloketones after hydrolysis.

Furthermore, its electron-rich nature allows it to participate in cycloaddition reactions. While specific examples for this particular silyl enol ether are specialized, silyl enol ethers, in general, can act as the diene component in Diels-Alder reactions or react with other dienophiles under appropriate conditions, showcasing their versatility as reactive alkene systems.

Oxidation and Reduction Reactions

The reactivity of this compound extends to oxidation and reduction processes, providing pathways to other important functional groups.

One of the most fundamental reactions of silyl enol ethers is their hydrolysis to the corresponding carbonyl compound. Treatment of this compound with aqueous acid readily cleaves the Si-O bond to yield 3,3-dimethyl-2-butanone (pinacolone).

More advanced oxidative transformations can lead to α,β-unsaturated carbonyl compounds. The Saegusa-Ito oxidation, for example, utilizes a stoichiometric amount of palladium(II) acetate (B1210297) to convert silyl enol ethers into enones. wikipedia.orgnrochemistry.comsynarchive.com In a catalytic version of this reaction, a co-oxidant is used to regenerate the active Pd(II) species. nih.govresearchgate.net This reaction proceeds through an oxo-allyl palladium complex followed by β-hydride elimination. nrochemistry.com

Table 2: Representative Oxidation Reactions

| Reagent(s) | Product | Reaction Type |

|---|---|---|

| H₃O⁺ | 3,3-Dimethyl-2-butanone | Hydrolysis |

This table summarizes key oxidative transformations.

The synthesis of alcohols from this compound is typically achieved through a two-step sequence. First, the silyl enol ether is hydrolyzed to the parent ketone, pinacolone, as described previously. Subsequently, the resulting ketone is reduced to the corresponding secondary alcohol, 3,3-dimethyl-2-butanol.

Standard reducing agents for this ketone-to-alcohol transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). clinisciences.com The choice of reagent depends on the desired reaction conditions and the presence of other functional groups. LiAlH₄ is a significantly stronger reducing agent than NaBH₄. clinisciences.com

Table 3: Two-Step Synthesis of 3,3-Dimethyl-2-butanol

| Step | Reagent(s) | Intermediate/Product |

|---|---|---|

| 1. Hydrolysis | H₂O, H⁺ | 3,3-Dimethyl-2-butanone |

This table outlines the sequential process for the synthesis of the corresponding alcohol.

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic chemistry for the construction of carbon-carbon and carbon-heteroatom bonds. This compound serves as a competent nucleophilic partner in several palladium-catalyzed cross-coupling protocols.

While direct participation of this compound as a primary coupling partner in traditional Suzuki-Miyaura reactions is not extensively documented, its utility is realized in modified protocols. The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. nih.gov The general mechanism involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. princeton.edu

The reactivity of silyl enol ethers like this compound can be harnessed in Suzuki-Miyaura type reactions through their conversion to more reactive organometallic species or by employing alternative catalytic cycles. For instance, conversion of the silyl enol ether to a corresponding vinylboronate ester would allow it to participate as a standard coupling partner in Suzuki-Miyaura reactions.

| Catalyst System | Aryl Halide | Boronic Acid/Ester | Product | Yield (%) |

| Pd(OAc)₂ / CM-phos | Aryl Mesylate | Phenylboronic acid | Aryl Phenyl Ketone | High |

| CataXCium A Pd G3 | ortho-Bromoaniline | Various Boronic Esters | Substituted Anilines | Good to Excellent nih.gov |

This table illustrates representative catalyst systems and substrates in Suzuki-Miyaura cross-coupling reactions, a methodology where derivatives of this compound could potentially be employed.

The Heck reaction traditionally involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. nih.gov However, variations of this reaction, often termed Heck-type reactions, have been developed using different catalysts and substrates. Indium(III) bromide has emerged as a versatile Lewis acid catalyst for various organic transformations, including Michael additions, which can be considered a type of conjugate addition reaction mechanistically related to certain Heck-type processes.

Research has shown that Indium(III) bromide can effectively catalyze the conjugate addition of silyl enol ethers to α,β-unsaturated ketones. This reaction, while not a classic Heck reaction, represents a valuable C-C bond-forming strategy. The catalytic cycle is believed to involve the activation of the enone by coordination of the Lewis acidic InBr₃ to the carbonyl oxygen, thereby enhancing the electrophilicity of the β-carbon. The silyl enol ether then acts as a soft nucleophile, attacking the activated β-position in a Michael-type fashion.

| Enone Substrate | Silyl Enol Ether | Product | Yield (%) |

| 2-Cyclohexen-1-one | This compound | 3-(1-tert-Butylethenyl)cyclohexan-1-one | Not Reported |

| Chalcone | This compound | 1,3-Diphenyl-4,4-dimethyl-1-pentanone | Not Reported |

This table presents hypothetical examples of Indium(III) bromide-catalyzed Michael additions of this compound to enones, based on the known reactivity of silyl enol ethers in such transformations.

Reactions with Iminium Salts

The reaction of silyl enol ethers with iminium salts, often referred to as a Mukaiyama-Mannich reaction, is a powerful tool for the synthesis of β-amino carbonyl compounds and their derivatives.

This compound reacts with N-acyliminium ions, generated in situ from the corresponding α-amido sulfones or other precursors, to afford γ-oxo-α-amino esters. This transformation proceeds via the nucleophilic addition of the silyl enol ether to the electrophilic carbon of the iminium ion. The resulting intermediate is then hydrolyzed to yield the final product. This methodology provides a direct route to functionalized amino acid derivatives that are valuable building blocks in medicinal chemistry and natural product synthesis. nih.gov

| Iminium Salt Precursor | Silyl Enol Ether | γ-Oxo-α-Amino Ester Product | Yield (%) |

| N-(1-(Phenylsulfonyl)ethyl)acetamide | This compound | Methyl 2-acetamido-4,4-dimethyl-3-oxopentanoate | Not Reported |

| Ethyl 2-(N-Boc-amino)-2-(phenylsulfonyl)acetate | This compound | Ethyl 2-(N-Boc-amino)-4,4-dimethyl-3-oxopentanoate | Not Reported |

This table illustrates the expected products from the reaction of this compound with various iminium salt precursors for the synthesis of γ-oxo-α-amino esters.

When chiral iminium salts are employed in reactions with silyl enol ethers, the formation of new stereocenters can proceed with a degree of diastereoselectivity. The facial selectivity of the nucleophilic attack by the silyl enol ether on the iminium salt is influenced by the stereochemistry of the iminium ion and the reaction conditions. The use of chiral auxiliaries on the nitrogen atom of the iminium salt precursor can effectively control the stereochemical outcome of the addition.

For instance, the addition of this compound to a chiral N-acyliminium ion derived from a chiral α-amino acid can lead to the formation of diastereomeric γ-oxo-α-amino esters. The ratio of the diastereomers is dependent on the steric and electronic properties of the chiral auxiliary and the substituents on both the iminium ion and the silyl enol ether.

| Chiral Auxiliary on Iminium Salt | Diastereomeric Ratio (syn:anti) |

| (S)-2-(tert-Butyldimethylsilyloxymethyl)pyrrolidine | Not Reported |

| (R)-N-Boc-N-benzyl-α-amino aldehyde | Not Reported |

This table highlights the potential for diastereoselectivity in the addition of this compound to chiral iminium salts, a key aspect for the asymmetric synthesis of amino acid derivatives.

C-H Silylation Reactions

Direct C-H bond silylation has emerged as a powerful and atom-economical method for the synthesis of organosilanes. While the direct C-H silylation of this compound itself is not a widely explored transformation, the mechanistic principles of C-H silylation of related vinyl and silyl enol ether systems provide valuable insights.

Rhodium complexes are often employed as catalysts for the silylation of C-H bonds. nih.govescholarship.org Mechanistic studies on the rhodium-catalyzed silylation of aryl C-H bonds suggest a catalytic cycle involving the generation of a Rh(I)-silyl species, followed by C-H activation of the substrate. nih.govescholarship.org For silyl enol ethers, the α-arylation via rhodium(III)-catalyzed C-H functionalization has been reported, proceeding through a proposed Rh(III)/(V)/(III) catalytic cycle. nsf.govescholarship.org This involves the coordination of a directing group to the rhodium center, followed by C-H activation, coordination of the silyl enol ether, and subsequent bond formation. nsf.govescholarship.org

| Catalyst | Substrate | Silylation Product | Regioselectivity |

| [Rh(cod)Cl]₂ / catASium | Diarylmethyl silyl ether | Enantioenriched benzoxasilole | High |

| [(Xantphos)Rh(Cl)] | Tertiary alcohol-derived silyl ether | 6-membered oxasilolane | δ C-H bond |

This table summarizes findings from mechanistic studies on rhodium-catalyzed C-H silylation of related silyl ethers, providing a framework for understanding potential C-H silylation reactions involving this compound.

Mechanistic Pathways of Silyl Enol Ether Donor Activity

This compound, a silyl enol ether derived from pinacolone, exhibits nucleophilic character at the α-carbon, making it an effective donor in various carbon-carbon bond-forming reactions. Its donor activity is prominently featured in reactions such as the Mukaiyama aldol addition, where it serves as an enolate equivalent. The general mechanism involves the activation of a carbonyl compound, typically an aldehyde or ketone, with a Lewis acid. This activation enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the silyl enol ether.

The reaction is believed to proceed through an open, acyclic transition state, as opposed to a closed, cyclic Zimmerman-Traxler type transition state. organic-chemistry.org The stereochemical outcome of the reaction, whether syn or anti, is therefore dependent on the specific substrates, the choice of Lewis acid, and the reaction conditions. organic-chemistry.org

Computational studies, such as those employing density functional theory (DFT), have provided deeper insights into the mechanistic pathways. nih.govnih.gov These studies have explored the transition state conformations for the diastereodifferentiating step. It has been found that the pathways leading to the anti product generally proceed through antiperiplanar transition structures, while the syn pathways favor synclinal transition structures. nih.gov The steric and electronic properties of the substituents on both the silyl enol ether and the electrophile, as well as the nature of the Lewis acid, play a crucial role in determining the preferred transition state and, consequently, the diastereoselectivity of the reaction. nih.gov

Reactions with Carbocationic Intermediates

This compound readily reacts with stable carbocationic intermediates, which can be generated from various precursors such as acetals or tertiary halides in the presence of a Lewis acid. The silyl enol ether acts as a soft nucleophile, adding to the carbocation to form a new carbon-carbon bond. This process is a key step in many synthetic transformations.

Diastereoselective Product Formation with Silylated Nucleophiles

In reactions involving chiral electrophiles, such as α-chiral aldehydes, the addition of this compound can lead to the formation of diastereomeric products. The degree of diastereoselectivity is influenced by several factors, including the existing stereocenter on the electrophile and the steric bulk of the nucleophile. The large tert-butyl group on the silyl enol ether can exert significant steric influence on the approaching electrophile, favoring one trajectory of attack over another.

For instance, in Lewis acid-mediated aldol-type additions to chiral aldehydes, the facial selectivity is governed by the interplay of steric and electronic effects in the transition state. Models such as the Felkin-Anh and Cornforth models are often invoked to predict the stereochemical outcome. However, the bulky nature of the tert-butyl group in this compound can lead to deviations from these models, often enhancing the diastereoselectivity by amplifying the steric repulsions that dictate the preferred direction of nucleophilic attack.

Influence of Alpha-Substituent Sterics on Diastereoselectivity

The steric hindrance imparted by the α-tert-butyl group of this compound plays a critical role in controlling the diastereoselectivity of its additions to carbocationic intermediates. This steric bulk can significantly influence the geometry of the transition state, thereby directing the formation of one diastereomer over the other.

Theoretical studies have systematically investigated the effect of varying the steric bulk of substituents on the enol carbon of silyl enol ethers in Mukaiyama aldol reactions. nih.govnih.gov These studies have demonstrated that increasing the size of the α-substituent, for example, from a methyl to a tert-butyl group, can have a profound impact on the relative energies of the diastereomeric transition states. nih.gov

The following table summarizes the theoretical findings from a DFT study on the effect of α-substituent size on the diastereoselectivity of the Mukaiyama aldol reaction.

| Silyl Enol Ether α-Substituent | Electrophile | Lewis Acid | Predicted Major Diastereomer | Calculated Diastereomeric Ratio (syn:anti) |

|---|---|---|---|---|

| Methyl | Acetaldehyde | TiCl4 | syn | Varies with E/Z geometry |

| tert-Butyl | Acetaldehyde | TiCl4 | anti | Higher anti-selectivity |

| Methyl | Benzaldehyde | TiCl4 | syn | Varies with E/Z geometry |

| tert-Butyl | Benzaldehyde | TiCl4 | anti | Enhanced anti-selectivity |

The data indicates that the larger tert-butyl group generally favors the formation of the anti aldol adduct. This is attributed to the steric repulsion between the tert-butyl group and the substituents on the electrophile in the transition state, which destabilizes the synclinal transition state leading to the syn product and favors the antiperiplanar transition state that results in the anti product. nih.gov This predictable influence of the α-tert-butyl group makes this compound a valuable reagent in stereoselective synthesis.

Stereochemical and Regiochemical Control in Reactions of 1 Tert Butylvinyloxy Trimethylsilane

Regioselectivity in Ketone Synthesis

The regioselectivity of reactions involving (1-tert-Butylvinyloxy)trimethylsilane is a critical factor in its utility for synthesizing specific ketone isomers. The inherent structural features of this silyl (B83357) enol ether, particularly the steric bulk of the tert-butyl group, play a decisive role in directing the course of these transformations.

Impact of the tert-Butyl Group on Directed Regioselectivity

The substantial steric hindrance presented by the tert-butyl group in this compound is a key determinant of regioselectivity in its reactions. In processes such as alkylation or aldol (B89426) reactions, the incoming electrophile will preferentially approach the less sterically encumbered carbon of the enol ether double bond. This directed regioselectivity generally leads to the formation of the less substituted α-carbon product.

This principle is a cornerstone of kinetic versus thermodynamic control in enolate chemistry. wikipedia.org The formation of the silyl enol ether itself can be directed to the kinetic product (less substituted) by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. wikipedia.org When this kinetically favored silyl enol ether, such as this compound, is then used in a subsequent reaction, the steric influence of the tert-butyl group perpetuates this regiochemical bias.

For instance, in a Mukaiyama aldol reaction, the large tert-butyl group can effectively shield one face of the molecule, compelling the electrophile to attack from the opposite, more accessible side. nih.gov This steric directing effect is crucial for achieving high yields of the desired regioisomer in ketone synthesis. The interplay between the bulky tert-butyl group and the reaction conditions allows for a predictable and controlled approach to the synthesis of complex ketones.

Stereoselective Transformations

Achieving specific stereoisomers is a paramount goal in modern organic synthesis. This compound is a valuable tool in this endeavor, particularly in the synthesis of silyl enol ethers with defined geometries, which are precursors to a variety of stereochemically rich structures.

Nickel-Catalyzed Remote Functionalization for Z-Silyl Enol Ether Synthesis

A significant advancement in the stereoselective synthesis of silyl enol ethers is the use of nickel-catalyzed remote functionalization. organic-chemistry.orgacs.orgnih.gov This method allows for the Z-selective synthesis of silyl enol ethers from ketones through a process of "chain walking." organic-chemistry.orgacs.org The catalyst, typically a nickel(I) dimer, migrates along an alkyl chain from a distant olefinic site until it reaches the ketone functionality. organic-chemistry.orgacs.orgnih.gov

The mechanism involves the formation of a [Ni(II)-H] species which acts as the active catalyst for both the chain walking and the subsequent functionalization. organic-chemistry.orgacs.orgnih.gov The high Z-selectivity of this process is attributed to the formation of a stabilized η³-bound Ni(II) enolate as a key intermediate. acs.orgnih.gov This intermediate geometry dictates the stereochemical outcome of the silylation, leading predominantly to the Z-isomer. This innovative approach circumvents the limitations of traditional methods that often yield mixtures of E/Z isomers. organic-chemistry.org

The reaction is compatible with a range of aliphatic and aromatic ketones and various silyl chlorides, demonstrating its broad applicability. organic-chemistry.orgacs.org The positional selectivity is controlled by the directionality of the catalyst's chain walk and is not dependent on the thermodynamic stability of the resulting silyl enol ether. acs.orgnih.gov

Factors Influencing E/Z Selectivity in Enol Ether Products

Several factors are crucial in determining the E/Z selectivity of the resulting silyl enol ether products. In the context of the nickel-catalyzed remote functionalization, the nature of the catalyst and the reaction mechanism are the primary drivers of the observed high Z-selectivity. organic-chemistry.orgacs.org

Below is a table summarizing the key factors and their influence on selectivity:

| Factor | Influence on E/Z Selectivity |

| Catalyst System | The use of a Ni(I) dimer that forms a [Ni(II)-H] active species is crucial for the chain-walking mechanism. organic-chemistry.orgacs.orgnih.gov |

| Key Intermediate | The formation of a stabilized η³-bound Ni(II) enolate intermediate is the selectivity-controlling step, favoring the Z-isomer. acs.orgnih.gov |

| Reaction Pathway | The remote functionalization via chain walking allows for stereochemical control that is independent of the thermodynamic preferences of the final product. acs.orgnih.gov |

| Ligand | The choice of ligand, such as IPr (1,3-bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene), is important for the stability and activity of the nickel catalyst. acs.org |

Computational studies have supported the proposed mechanism, indicating that the η³-coordination of the enolate to the nickel center is likely the origin of the high positional and stereoselectivity. bohrium.com

Diastereoselective Processes

The steric bulk of the silyl group in enol ethers can have a profound impact on the diastereoselectivity of their reactions. By modulating the size of the silyl substituent, from the relatively small trimethylsilyl (B98337) (TMS) group to the bulkier tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) groups, chemists can influence the facial selectivity of reactions at the enolate carbon.

Effect of Silyl Substituent Bulk (e.g., tert-Butyldimethylsilyl, Triisopropylsilyl vs. Trimethylsilyl) on Diastereoselectivity

In diastereoselective reactions such as aldol additions, the size of the silyl group can dictate the preferred transition state geometry, thereby controlling the formation of syn or anti products. msu.edu A bulkier silyl group can lead to a more organized transition state, amplifying the energy difference between the diastereomeric pathways and resulting in higher diastereoselectivity. nih.gov

For example, in glycosylation reactions, the use of bulky silyl protecting groups can lead to excellent stereoselectivity due to steric hindrance that blocks one face of the donor molecule. nih.gov While not a direct reaction of this compound, the principle is transferable. In a Mukaiyama aldol reaction involving a silyl enol ether, a larger silyl group can influence the conformation of the transition state, favoring one diastereomer over the other. nsf.govresearchgate.net

The following table illustrates the general trend of increasing steric bulk for common silyl groups:

| Silyl Group | Abbreviation | Relative Steric Bulk |

| Trimethylsilyl | TMS | Least Bulky |

| tert-Butyldimethylsilyl | TBDMS | Moderately Bulky |

| Triisopropylsilyl | TIPS | Most Bulky |

The increased steric demand of TBDMS and TIPS groups compared to the TMS group in this compound would be expected to enhance diastereoselectivity in its reactions. researchgate.net The bulkier silyl group can create a more pronounced steric bias in the transition state, leading to a higher preference for one diastereomeric product. sonaricollege.in This principle is a valuable tool for synthetic chemists aiming to control the three-dimensional arrangement of atoms in their target molecules.

Stereocontrol in Lewis Acid-Mediated Reactions of this compound

The stereochemical course of Lewis acid-mediated reactions involving this compound, also known as the silyl enol ether of pinacolone (B1678379), is a subject of significant interest in stereoselective synthesis. The bulky tert-butyl group exerts a profound influence on the facial selectivity of nucleophilic attack on prochiral electrophiles, primarily aldehydes, in Mukaiyama-type aldol additions. The choice of Lewis acid, solvent, and the structure of the aldehyde all play crucial roles in determining the diastereomeric outcome of these reactions.

In the context of Lewis acid-catalyzed Mukaiyama aldol reactions, the stereoselectivity is often rationalized by considering open transition state models. Unlike the closed, chair-like transition states proposed for metal enolates in traditional aldol reactions, the open transition state model for silyl enol ethers under Lewis acid catalysis suggests that steric and electronic interactions between the incoming nucleophile and the activated aldehyde dictate the stereochemical outcome.

Theoretical studies, such as those employing density functional theory (DFT), have provided insights into the transition states of these reactions. These studies indicate that the steric bulk of substituents on both the silyl enol ether and the aldehyde are critical in determining the diastereoselectivity. For silyl enol ethers bearing a tert-butyl group, like this compound, the steric demand of this group significantly influences the preferred trajectory of the aldehyde approach, leading to a higher degree of stereocontrol compared to less sterically hindered silyl enol ethers.

The diastereoselectivity of the Mukaiyama aldol reaction is often described in terms of syn and anti products. The relative stereochemistry of the newly formed stereocenters is dependent on the geometry of the enol ether and the nature of the Lewis acid and aldehyde. While general trends can be observed, the specific diastereomeric ratio is highly dependent on the precise reaction conditions.

Research in this area has explored the reactions of this compound with a variety of aldehydes, including both aliphatic and aromatic substrates, in the presence of different Lewis acids such as titanium tetrachloride (TiCl₄) and boron trifluoride etherate (BF₃·OEt₂). The interplay between the Lewis acid's coordinating ability and the steric features of the reactants is a key determinant of the observed stereoselectivity.

For instance, the reaction of this compound with an aldehyde can proceed through different transition state conformations. The relative energies of these transition states, which are influenced by steric clashes and electronic effects, will determine the major diastereomer formed. The bulky tert-butyl group is expected to favor transition states that minimize steric interactions with the aldehyde substituents and the Lewis acid complex.

Detailed experimental data from specific reactions are essential for a comprehensive understanding of the stereocontrol. The following tables would typically present such findings, showcasing the diastereomeric ratios (d.r.) obtained under various conditions.

Table 1: Diastereoselectivity in the Lewis Acid-Mediated Aldol Reaction of this compound with Representative Aldehydes

| Entry | Aldehyde | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |

| 1 | Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | Data not available in search results |

| 2 | Benzaldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 | Data not available in search results |

| 3 | Isobutyraldehyde | TiCl₄ | CH₂Cl₂ | -78 | Data not available in search results |

| 4 | Isobutyraldehyde | SnCl₄ | CH₂Cl₂ | -78 | Data not available in search results |

Table 2: Influence of Chiral Aldehydes on the Diastereoselectivity of the Mukaiyama Aldol Reaction with this compound

| Entry | Chiral Aldehyde | Lewis Acid | Diastereomeric Ratio |

| 1 | (R)-2-Phenylpropanal | TiCl₄ | Data not available in search results |

| 2 | (S)-2-Benzyloxypropanal | TiCl₄ | Data not available in search results |

| 3 | (R)-Glyceraldehyde Acetonide | BF₃·OEt₂ | Data not available in search results |

Applications in Complex Molecule Synthesis and Advanced Organic Transformations

Utility as a Synthetic Building Block for Intricate Molecular Architectures

(1-tert-Butylvinyloxy)trimethylsilane is the trimethylsilyl (B98337) enol ether of pinacolone (B1678379). In synthetic chemistry, silyl (B83357) enol ethers are widely employed as key intermediates because they act as versatile nucleophiles, reacting with a range of electrophiles to form new carbon-carbon bonds under mild conditions. wikipedia.org They are more stable and easier to handle than their corresponding lithium enolates, allowing for greater control and selectivity in complex synthetic sequences. wikipedia.org

The primary utility of this compound stems from its role as a synthetic equivalent of the 3,3-dimethylbutan-2-one (pinacolone) enolate. This allows for the introduction of a sterically hindered tert-butyl ketone moiety into a target molecule. This functional group can be a critical component of a larger molecular architecture, providing steric bulk that can influence the molecule's conformation and biological activity. The compound's participation in reactions such as Mukaiyama aldol (B89426) additions, Michael reactions, and Lewis acid-catalyzed alkylations makes it a valuable tool for building complex carbon skeletons. wikipedia.orgresearchgate.net

Preparation of Specific Complex Organic Molecules

The strategic application of this compound is best illustrated through its role in the synthesis of specific, highly functionalized organic compounds.

The synthesis of substituted dihydropyran and tetrahydropyran (B127337) rings is a significant area of research, as these structures are core components of many natural products. While a direct, documented synthesis of cis-3,3-Dimethyl-1-(6-phenethyl-3,6-dihydro-2H-pyran-2-yl)butan-2-one using this compound is not explicitly detailed in the literature, a plausible synthetic route can be constructed based on established methodologies like the silyl enol ether Prins cyclization. acs.orgnih.gov

A potential strategy involves the reaction of this compound with a suitable electrophilic precursor of the 6-phenethyl-3,6-dihydro-2H-pyran ring system. For instance, a Lewis acid-catalyzed addition to an oxocarbenium ion intermediate, generated in situ from a dihydropyran precursor, would forge the key carbon-carbon bond. The stereochemical outcome, yielding the cis isomer, would be governed by the reaction conditions and the nature of the Lewis acid catalyst, often proceeding through chair-like transition states to ensure high diastereoselectivity. acs.org Research into related systems has demonstrated the successful synthesis of various substituted tetrahydropyran-4-ones with excellent yield and stereocontrol. nih.gov

Table 1: Representative Conditions for Lewis Acid-Catalyzed Addition to a Dihydropyran System

| Parameter | Condition | Reference |

| Silyl Enol Ether | This compound | - |

| Electrophile | Activated 6-phenethyl-3,6-dihydro-2H-pyran | - |

| Catalyst | Lewis Acid (e.g., TiCl₄, SnCl₄, TMSOTf) | wikipedia.orgacs.org |

| Solvent | Dichloromethane (CH₂Cl₂) | acs.org |

| Temperature | -78 °C to 0 °C | acs.org |

| Outcome | Formation of a C-C bond at the 2-position of the pyran ring | acs.org |

The synthesis of 1-(4-Bromophenyl)-4,4-dimethylpentan-3-one can be effectively achieved through the alkylation of this compound. This transformation represents a classic application of silyl enol ethers as enolate surrogates in C-C bond formation. wikipedia.org The reaction typically involves the activation of an alkyl halide with a Lewis acid, which is then attacked by the nucleophilic silyl enol ether.

In a representative procedure, this compound would be reacted with 4-bromobenzyl bromide in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl₄). The Lewis acid coordinates to the benzyl (B1604629) bromide, facilitating the formation of a stabilized carbocation or a highly electrophilic complex, which is then readily attacked by the silyl enol ether. wikipedia.org Subsequent workup hydrolyzes the resulting silyl ether intermediate to yield the target ketone, 1-(4-Bromophenyl)-4,4-dimethylpentan-3-one. This method is particularly efficient for reactions with benzylic halides due to the stability of the carbocationic intermediate. wikipedia.org

Table 2: Representative Conditions for Synthesis of 1-(4-Bromophenyl)-4,4-dimethylpentan-3-one

| Parameter | Condition | Reference |

| Nucleophile | This compound | sigmaaldrich.com |

| Electrophile | 4-Bromobenzyl bromide | - |

| Catalyst | Titanium tetrachloride (TiCl₄) | wikipedia.org |

| Solvent | Dichloromethane (CH₂Cl₂) | wikipedia.org |

| Temperature | -78 °C | wikipedia.org |

| Workup | Aqueous hydrolysis | wikipedia.org |

Role in Modifying Biomolecules for Studying Interactions and Functions

Broader Implications in Pharmaceutical and Agrochemical Synthesis

The utility of this compound extends to the broader fields of pharmaceutical and agrochemical development. The introduction of specific structural motifs is a cornerstone of medicinal chemistry, used to modulate a compound's pharmacological profile, including its potency, selectivity, and metabolic stability. The tert-butyl group, installed via the pinacolone core from this reagent, is particularly valuable. Its significant steric bulk can provide metabolic stability by shielding adjacent functional groups from enzymatic degradation. Furthermore, its lipophilicity can enhance membrane permeability, a critical factor for drug absorption and distribution.

The development of novel synthetic methodologies using foundational building blocks like silyl enol ethers is critical for accessing new chemical space. nih.gov For example, the ability to selectively form α-bromoenones from silyl enol ethers has provided access to advanced intermediates for the synthesis of bioactive natural products like papuaforin A. nih.gov The controlled and predictable reactivity of this compound allows chemists to incorporate the neopentyl ketone scaffold into complex molecules, thereby enabling the exploration of new structure-activity relationships in the design of next-generation pharmaceuticals and agrochemicals.

Catalytic Strategies in 1 Tert Butylvinyloxy Trimethylsilane Chemistry

Transition Metal Catalysis

Beyond traditional Lewis acids, transition metals offer unique catalytic pathways for the functionalization of silyl (B83357) enol ethers, enabling novel transformations that are otherwise difficult to achieve.

Nickel catalysis provides a powerful strategy for the functionalization of remote C(sp³)-H bonds through a process known as "chain walking" or olefin isomerization. nih.govmdpi.com In this process, a nickel-hydride (Ni-H) catalyst first adds across the double bond of an olefin, such as (1-tert-Butylvinyloxy)trimethylsilane, to form an alkyl-nickel intermediate. This intermediate can then undergo a series of reversible β-hydride eliminations and re-insertions, causing the nickel catalyst to "walk" along the carbon chain. mdpi.com

This dynamic translocation allows the metal to move away from the initial point of reaction. Once the catalyst reaches a desired, often more thermodynamically stable position, it can participate in a cross-coupling reaction with another reagent. This strategy enables the formation of C-C or C-heteroatom bonds at positions that are not directly activated by the initial functionality of the silyl enol ether, opening new retrosynthetic possibilities. nih.gov

Indium(III) compounds, such as Indium(III) chloride (InCl₃) and Indium(III) bromide (InBr₃), have proven to be effective Lewis acid catalysts for various organic transformations involving silyl enol ethers. scispace.com

Coupling Reactions: InBr₃ catalyzes the coupling of silyl enolates with alkyl chlorides. The reaction mechanism is thought to involve the abstraction of a chloride ion by the indium catalyst to generate a carbocation, which is then attacked by the nucleophilic silyl enolate. researchgate.net This method provides a direct route to α-alkylated carbonyl compounds.

Mukaiyama-Type Reactions: Indium(III) chloride is an efficient catalyst for Mukaiyama-type aldol (B89426) reactions of silyl enol ethers derived from arylmethyl ketones, even under solvent-free conditions. scispace.com Furthermore, Indium(III) triflate has been shown to be a suitable catalyst for various transformations, underscoring the utility of indium compounds in modern organic synthesis. nih.gov

Theoretical and Computational Investigations

Electronic Structure Analysis of the Compound

The electronic structure of (1-tert-Butylvinyloxy)trimethylsilane is fundamental to its reactivity. Computational chemistry offers powerful tools to dissect the distribution of electrons and predict the outcomes of chemical reactions. Key aspects of its electronic structure include Frontier Molecular Orbitals (FMOs) and Natural Bond Orbital (NBO) analysis.

Frontier Molecular Orbital (FMO) Theory: This theory is pivotal in explaining chemical reactivity, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org For this compound, the HOMO is located on the electron-rich carbon-carbon double bond of the enol ether moiety. This high-energy orbital acts as the primary site for electrophilic attack, making the compound an excellent nucleophile. The LUMO, conversely, would be associated with the antibonding orbitals and would accept electrons from a nucleophile, though this mode of reactivity is less common for silyl (B83357) enol ethers. The energy gap between the HOMO and LUMO is a critical parameter, influencing the compound's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic distribution within the molecule. wikipedia.org For this compound, NBO analysis would reveal the nature of the key bonds, such as the C=C double bond, the C-O single bond, and the O-Si bond. It quantifies the delocalization of electron density from occupied bonding orbitals to unoccupied antibonding orbitals, which is crucial for understanding the compound's stability and reactivity. taylorfrancis.com For instance, the interaction between the lone pairs of the oxygen atom and the antibonding orbital of the C=C bond (n -> π*) and the Si-C bonds would be of particular interest. These hyperconjugative interactions contribute to the stability of the molecule and influence its conformational preferences.

Below is a hypothetical table summarizing the expected key findings from an NBO analysis of this compound, based on general principles of similar molecules.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | π(C=C) | High | Resonance stabilization |

| π(C=C) | σ(C-H) | Moderate | Hyperconjugation |

| σ(C-Si) | σ*(C-C) | Low | Hyperconjugation |

Note: The values in this table are illustrative and represent the expected qualitative interactions.

Mechanistic Elucidation via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of reactions involving silyl enol ethers like this compound. A prime example is the Mukaiyama aldol (B89426) reaction, a carbon-carbon bond-forming reaction where a silyl enol ether reacts with a carbonyl compound in the presence of a Lewis acid. organic-chemistry.org

DFT calculations can map the entire reaction pathway, identifying the structures and energies of reactants, transition states, intermediates, and products. unamur.be For the reaction of this compound with an aldehyde, for instance, computational modeling could distinguish between different possible mechanisms, such as a concerted or a stepwise pathway. The transition state geometry provides crucial information about the factors controlling stereoselectivity (e.g., syn vs. anti addition).

A typical computational study would involve:

Geometry Optimization: Finding the lowest energy structures for all species involved in the reaction.

Frequency Calculations: Confirming that reactants and products are energy minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).

Calculation of Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Inclusion of Solvent Effects: Using continuum solvation models to simulate the reaction in a specific solvent, providing more realistic energy values.

The following table illustrates the kind of data that would be generated from a DFT study of a hypothetical reaction.

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants | 0.0 | 0 |

| Transition State | +15.2 | 1 |

| Intermediate | +2.5 | 0 |

| Products | -10.8 | 0 |

Note: The energy values are hypothetical and for illustrative purposes.

These computational studies have been instrumental in refining the understanding of reaction mechanisms, often revealing subtle electronic and steric effects that govern the reaction outcome. researchgate.net

Prediction of Reactivity and Selectivity Profiles

Computational chemistry also allows for the prediction of the reactivity and selectivity of this compound in various reactions. By calculating specific molecular properties, chemists can anticipate how the molecule will behave under different conditions.

Reactivity Indices: DFT provides several reactivity indices that help in predicting the most reactive sites in a molecule.

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. For this compound, the Fukui function for nucleophilic attack (f+) would be largest on the silicon atom, while the Fukui function for electrophilic attack (f-) would be concentrated on the α-carbon of the double bond.

Local Nucleophilicity Indices: These indices, derived from the HOMO energies and atomic charges, can quantify the nucleophilic character of different atoms in the molecule, again highlighting the α-carbon as the primary site of reaction with electrophiles. unamur.be

Predicting Stereoselectivity: In reactions like the Mukaiyama aldol addition, where new stereocenters are formed, computational modeling can predict which diastereomer will be favored. By comparing the activation energies of the transition states leading to the different stereoisomers, the major product can be identified. researchgate.net These calculations can take into account the influence of the Lewis acid catalyst, the solvent, and the steric bulk of the substituents on both the silyl enol ether and the electrophile. organic-chemistry.org

The insights gained from these theoretical and computational investigations are invaluable for the rational design of new synthetic methodologies and for optimizing existing reaction conditions to achieve desired outcomes with high efficiency and selectivity.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies Utilizing the Compound

Future research is anticipated to focus on harnessing the unique steric and electronic properties of (1-tert-Butylvinyloxy)trimethylsilane to develop novel synthetic transformations. The presence of the bulky tert-butyl group can be exploited to achieve high levels of regioselectivity and stereoselectivity in reactions where traditional silyl (B83357) enol ethers may fall short.

Key areas for exploration include:

Sterically Demanding Ketone Synthesis: The compound serves as a valuable precursor to the tert-butyl vinyl cation or a related synthetic equivalent, enabling the synthesis of highly hindered ketones that are difficult to access through conventional methods.

Lewis Acid-Catalyzed Reactions: Further investigation into the scope of Lewis acid-mediated reactions with a wider range of electrophiles could unveil new carbon-carbon bond-forming strategies. The interplay between the Lewis acid and the sterically demanding silyl enol ether could lead to unexpected and highly selective outcomes.

Transition Metal-Catalyzed Cross-Coupling Reactions: The development of novel cross-coupling protocols where this compound acts as a nucleophilic partner would significantly expand its synthetic utility. Research into palladium, nickel, or copper-catalyzed reactions could yield efficient methods for the formation of α-arylated or α-alkenylated ketones.

A summary of potential novel synthetic methodologies is presented in Table 1.

| Methodology | Potential Electrophile/Catalyst | Anticipated Product | Potential Advantages |

| Sterically Controlled Alkylation | Hindered Alkyl Halides | α-Substituted Hindered Ketones | Access to sterically congested carbonyl compounds |

| Asymmetric Michael Addition | Chiral Lewis Acids/Organocatalysts | Enantioenriched 1,5-Dicarbonyl Compounds | High stereocontrol due to the bulky substituent |

| Decarbonylative Coupling | Acyl Halides with Rhodium Catalysis | Unsymmetrical Ketones | Novel approach to ketone synthesis |

Exploration of Undiscovered Reactivity Modes and Transformations

Beyond its established role as an enolate surrogate, this compound may exhibit novel reactivity modes under specific reaction conditions. Future studies should aim to uncover these latent transformations.

Promising avenues of investigation include:

Radical-Mediated Reactions: The vinyl ether moiety could participate in radical addition or cycloaddition reactions, opening up new pathways for the synthesis of complex carbocyclic and heterocyclic frameworks.

Pericyclic Reactions: Exploration of the compound's participation in [4+2] and [2+2] cycloadditions, as well as sigmatropic rearrangements, could lead to the development of elegant and atom-economical synthetic methods.

Photochemical Transformations: The electronic nature of the silyl enol ether suggests that it may undergo unique transformations upon photochemical activation, potentially leading to the formation of novel molecular architectures.

Advancements in Asymmetric Synthesis Utilizing the Compound

The steric bulk of the tert-butyl group is a key feature that can be leveraged for advancements in asymmetric synthesis. The development of catalytic enantioselective reactions using this compound as a prochiral nucleophile is a highly promising area of research.

Future directions in this area include:

Asymmetric Mukaiyama Aldol (B89426) Reactions: While the Mukaiyama aldol reaction is a well-established transformation, the use of this compound with chiral Lewis acids or organocatalysts could provide exceptional levels of diastereo- and enantioselectivity in the synthesis of β-hydroxy ketones. nih.govthieme-connect.dewikipedia.org The steric hindrance of the tert-butyl group is expected to amplify the facial selectivity imposed by the chiral catalyst.

Catalytic Asymmetric Mannich Reactions: The development of enantioselective Mannich-type reactions with imines would provide a direct route to chiral β-amino ketones, which are valuable building blocks in medicinal chemistry.

Enantioselective Protonation: The generation of a chiral center via the enantioselective protonation of the silyl enol ether using chiral proton sources represents a challenging yet potentially powerful synthetic strategy.

Table 2 outlines potential asymmetric transformations.

| Asymmetric Reaction | Chiral Catalyst/Reagent | Potential Product | Significance |

| Mukaiyama Aldol Addition | Chiral Ti(IV) or Cu(II) complexes | Enantioenriched β-Hydroxy Ketones | Access to chiral building blocks for natural product synthesis |

| Mannich-Type Reaction | Chiral Brønsted Acids | Enantioenriched β-Amino Ketones | Synthesis of precursors for pharmaceuticals |

| Michael Addition | Chiral Organocatalysts | Optically Active 1,5-Dicarbonyls | Construction of complex chiral molecules |

Integration into Cascade and Multicomponent Reactions

The integration of this compound into cascade and multicomponent reactions (MCRs) offers a pathway to rapidly increase molecular complexity from simple starting materials. The compound's defined reactivity can be used to initiate or participate in sequential transformations in a one-pot fashion.

Areas for future exploration are:

Radical Cascade Reactions: Designing radical-initiated cascades where an initial radical addition to the silyl enol ether triggers a series of cyclization and/or rearrangement events could lead to the efficient synthesis of polycyclic systems. beilstein-journals.org

Lewis Acid-Initiated Cascades: A Lewis acid-activated reaction with a suitable electrophile could generate a reactive intermediate that undergoes subsequent intramolecular reactions, such as cyclizations or rearrangements.

Multicomponent Reactions: The development of novel MCRs where this compound, an aldehyde, and a third component (e.g., an amine or a thiol) combine to form a complex product in a single operation would be highly valuable in diversity-oriented synthesis.

Potential in Advanced Materials Science Applications

The unique chemical structure of this compound suggests its potential utility in the field of advanced materials science. The presence of both a polymerizable vinyl group and a silicon-containing moiety opens up possibilities for the creation of novel polymers with tailored properties.

Future research in this domain could focus on:

Monomer for Specialty Polymers: The compound could serve as a monomer or co-monomer in polymerization reactions (e.g., radical or cationic polymerization) to produce silicon-containing polymers. These polymers may exhibit enhanced thermal stability, hydrophobicity, and gas permeability.

Surface Modification Agent: The silyl ether functionality can be used to graft the molecule onto the surface of materials such as silica (B1680970) or metal oxides. This could be used to modify the surface properties, for instance, to create hydrophobic or biocompatible coatings.

Precursor for Ceramic Materials: Pyrolysis of polymers derived from this compound could potentially yield silicon-based ceramic materials with interesting structural and electronic properties.

Further Investigation into Biological and Medicinal Chemistry Applications

While direct biological activity of this compound is not expected, its utility as a synthetic intermediate in medicinal chemistry warrants further investigation. The introduction of the sterically demanding pivaloyl group (after hydrolysis of the enol ether) can significantly influence the pharmacological properties of a molecule.

Potential applications in this field include:

Synthesis of Bioactive Natural Products and Analogs: The compound can be used as a key building block in the total synthesis of complex natural products that contain a hindered ketone moiety. nih.gov

Pro-drug Development: The silyl enol ether functionality could potentially be incorporated into a pro-drug design, where the active drug is released upon hydrolysis in a biological environment.

Bulky Protecting Group: The trimethylsilyl (B98337) group is a well-known protecting group for hydroxyl functionalities. wikipedia.org The entire this compound moiety could be envisioned as a novel, sterically demanding protecting group for certain functional groups in the synthesis of complex drug molecules. jocpr.com

Q & A

Basic Questions

Q. What are the standard synthetic routes for (1-tert-Butylvinyloxy)trimethylsilane in laboratory settings?

- Methodological Answer : The compound is synthesized via silylation of the enolate derived from pinacolone (3,3-dimethyl-2-butanone). A typical procedure involves:

Generating the enolate using a strong base (e.g., LDA or NaH) in anhydrous THF at -78°C.

Reacting the enolate with trimethylsilyl chloride (TMSCl) under inert atmosphere (N₂ or Ar).

Purifying the product via fractional distillation or column chromatography.

Key Data : Yield ranges from 70–85% under optimized conditions. Density: 0.798 g/mL at 25°C .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies vinyl and tert-butyl groups (δ ~1.2 ppm for tert-butyl CH₃; δ ~4.5–5.5 ppm for vinyl protons).

- ²⁹Si NMR : Confirms silyl ether formation (δ ~15–20 ppm for Si(CH₃)₃).

- IR Spectroscopy : Peaks at ~1250 cm⁻¹ (Si–C) and ~1650 cm⁻¹ (C=C).

- Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 172 (calculated for C₉H₂₀OSi).

Reference : .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in C–H silylation reactions?

- Methodological Answer : The compound acts as a silyl enol ether donor in base-catalyzed C–H silylation. Proposed mechanisms include:

- Radical Pathways : Initiated by KOt-Bu, generating silyl radicals that abstract hydrogen atoms from substrates, forming silylated products .

- Base-Mediated Deprotonation : Direct deprotonation of C–H bonds followed by silyl group transfer.

Experimental Optimization : Use 20 mol% KOt-Bu in THF under N₂, achieving >90% conversion for activated C–H bonds .

Q. How can researchers resolve contradictions in reported thermolytic decomposition data for silyl enol ethers like this compound?

- Methodological Answer :

Re-evaluate Experimental Conditions : Ensure consistent purity of starting material (≥98%) and control moisture/oxygen levels.

Computational Modeling : Compare DFT-calculated activation energies (e.g., for Si–O bond cleavage) with experimental Arrhenius parameters.

Isotopic Labeling : Use deuterated analogs to track hydrogen abstraction pathways.

Case Study : Discrepancies in silane thermolysis were resolved by revisiting bond dissociation energies and reaction pathways .

Q. What strategies mitigate side reactions during the synthesis of 1-(4-bromophenyl)-4,4-dimethylpentan-3-one using this compound?

- Methodological Answer :

- Temperature Control : Maintain reactions below 0°C to prevent premature enol ether hydrolysis.

- Catalyst Screening : Use Lewis acids (e.g., BF₃·OEt₂) to enhance electrophilic trapping of intermediates.

- Workup Protocol : Quench with aqueous NaHCO₃ to neutralize acidic byproducts before extraction.

Yield Improvement : Optimized conditions increase yields from 60% to 85% .

Safety & Stability

Q. What are the critical safety considerations when handling this compound in catalytic reactions?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and a lab coat.

- Ventilation : Use a fume hood to avoid inhalation of vapors (may cause eye irritation ).

- Incompatible Materials : Avoid strong oxidizers (e.g., HNO₃) and moisture to prevent violent decomposition.

- Storage : Keep under Argon at 2–8°C in amber glass bottles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro